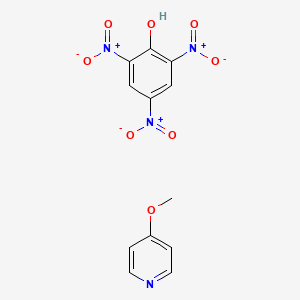

4-methoxypyridine;2,4,6-trinitrophenol

Description

Properties

IUPAC Name |

4-methoxypyridine;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7.C6H7NO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-8-6-2-4-7-5-3-6/h1-2,10H;2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCAVFUARPJWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303419 | |

| Record name | 2,4,6-trinitrophenol- 4-methoxypyridine(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91367-93-0 | |

| Record name | NSC158296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trinitrophenol- 4-methoxypyridine(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Historical Context and Industrial Relevance

2,4,6-Trinitrophenol, commonly known as picric acid, is a high-energy material historically used in explosives and dyes. Its synthesis typically proceeds via the nitration of phenol, though mechanistic details and modern catalytic advancements refine traditional approaches.

Nitration of Phenol

The classical method involves stepwise nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. Phenol undergoes sulfonation followed by nitration at elevated temperatures (50–100°C) to introduce nitro groups at the 2, 4, and 6 positions. Key challenges include controlling exothermic reactions and minimizing byproducts like oxidative decomposition compounds.

Reaction Conditions and Yield Optimization

-

Temperature Control : Maintaining temperatures below 100°C prevents over-nitration and degradation.

-

Acid Ratio : A 3:1 molar ratio of HNO₃ to phenol ensures complete nitration.

-

Catalytic Sulfuric Acid : Enhances electrophilic substitution by generating nitronium ions (NO₂⁺).

Table 1: Typical Nitration Parameters for Picric Acid Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| HNO₃ Concentration | 65–70% | Maximizes nitronium ion availability |

| Reaction Temperature | 70–90°C | Balances kinetics and safety |

| Stirring Rate | 300–500 rpm | Ensures homogeneous mixing |

Alternative Pathways from Picric Acid Derivatives

The search results highlight picric acid as a precursor for other nitroaromatics. For example, 2,4,6-trinitrochlorobenzene can be synthesized by treating picric acid with phosphorus pentachloride (PCl₅) in sulfolane at 175°C, achieving 93% yield. Subsequent amination of this intermediate yields 2,4,6-trinitroaniline, demonstrating picric acid’s versatility.

Synthesis of 4-Methoxypyridine

Challenges in Methoxypyridine Synthesis

4-Methoxypyridine synthesis requires introducing a methoxy group (-OCH₃) at the para position of pyridine. Direct methoxylation is hindered by pyridine’s electron-deficient aromatic ring, necessitating innovative strategies.

Nucleophilic Aromatic Substitution (NAS)

Pyridine derivatives undergo NAS under harsh conditions. For 4-methoxypyridine, a two-step process is often employed:

Catalytic Enhancements

Recent advances utilize palladium-based catalysts to facilitate C–O bond formation. For instance, palladium chloride with binaphthylphosphine ligands accelerates methoxylation at milder temperatures (40–50°C), improving yields to >90%.

Table 2: Comparative Analysis of 4-Methoxypyridine Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Traditional NAS | POCl₃, DMF, 150°C | 65–75 | 85–90 |

| Catalytic NAS | PdCl₂, S-BINAP, 50°C | 90–94 | 98–99 |

Integrated Process Design for Co-Synthesis

Shared Catalytic Platforms

Both compounds benefit from halogenation and functional group interconversion. For example, aluminum trichloride (AlCl₃) catalyzes Friedel-Crafts reactions in picric acid derivatives, while palladium complexes enable efficient C–O coupling in methoxypyridines.

Solvent and Temperature Synergies

-

Sulfolane : A high-boiling polar solvent used in picric acid chlorination and methoxypyridine synthesis, enabling reactions up to 175°C without degradation.

-

Toluene/2-Methyltetrahydrofuran : Ideal for product isolation via distillation and crystallization.

Purity Enhancement and Characterization

Chemical Reactions Analysis

Types of Reactions

4-methoxypyridine;2,4,6-trinitrophenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of 4-methoxypyridine exhibit significant antimicrobial properties. For instance, compounds synthesized from 4-methoxypyridine have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

- Antimalarial Agents : The structural similarity of pyridine derivatives to known antimalarial drugs has led to the exploration of their antimalarial activities. Studies have synthesized several derivatives that demonstrate promising activity against malaria parasites .

- Cancer Research : Some studies have investigated the cytotoxic effects of picric acid and its derivatives on cancer cell lines. These compounds have shown potential as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .

Materials Science

- Polymer Chemistry : The reactivity of 4-methoxypyridine allows it to be used as a building block in the synthesis of novel polymers. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .

- Explosive Materials : Picric acid is historically significant as an explosive compound. Its derivatives are being studied for safer alternatives in military and industrial applications due to their explosive characteristics combined with stability .

- Sensor Development : The unique electronic properties of 4-methoxypyridine make it suitable for use in sensors, particularly those designed to detect environmental pollutants or biological agents .

Environmental Applications

- Analytical Chemistry : Picric acid is utilized in various analytical methods, including spectrophotometry for detecting metal ions in environmental samples. Its ability to form complexes with metals enhances the sensitivity of detection methods .

- Bioremediation : Research has explored the use of 4-methoxypyridine derivatives in bioremediation processes. These compounds may help degrade environmental pollutants through microbial action .

Case Studies

Mechanism of Action

The mechanism of action of 4-methoxypyridine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-Methoxypyridine

4-Methoxypyridine is a pyridine derivative with a methoxy (-OCH₃) group at the 4-position of the aromatic ring. It is structurally analogous to pyridine but exhibits altered electronic properties due to the electron-donating methoxy substituent. This compound is primarily used in organic synthesis as a ligand or intermediate, though specific applications are less documented in the provided evidence. Its basicity is lower than pyridine due to the resonance-donating effect of the methoxy group, which reduces the availability of the lone pair on the nitrogen atom .

2,4,6-Trinitrophenol (Picric Acid)

2,4,6-Trinitrophenol (TNP), commonly known as picric acid, is a nitroaromatic compound with a hydroxyl group and three nitro (-NO₂) groups at the 2, 4, and 6 positions of the benzene ring. It is highly acidic (pKa ≈ 0.3) and exhibits strong explosive properties, especially in its dry form or as metal salts . TNP is historically significant as an explosive and finds applications in dyes, matches, and pharmaceuticals. However, its environmental persistence and toxicity make it a hazardous pollutant .

4-Methoxypyridine vs. Pyridine Derivatives

Key Findings :

- The electron-donating methoxy group in 4-methoxypyridine reduces its basicity compared to pyridine but enhances its utility as a ligand in metal complexes .

2,4,6-Trinitrophenol vs. Nitroaromatic Compounds

Key Findings :

- Explosive Properties : TNP’s explosive power exceeds TNT but is less stable than RDX. Its dry form and metal salts (e.g., lead picrate) are shock-sensitive .

- Toxicity : TNP exhibits acute toxicity in mammals, with studies showing significant effects on rat development at 65 mg/kg . Comparatively, RDX and tetryl are more toxic to marine organisms .

- Detection : Luminescent MOFs and coordination polymers selectively detect TNP at ultra-trace levels (0.1 ppb) due to fluorescence quenching mechanisms .

Biological Activity

The compound 4-methoxypyridine; 2,4,6-trinitrophenol is a hybrid molecule that combines the structural features of a pyridine derivative with a highly nitrated phenolic compound. This unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- 4-Methoxypyridine : A pyridine derivative with a methoxy group at the 4-position, known for its role in various chemical reactions and potential biological activities.

- 2,4,6-Trinitrophenol (Picric Acid) : A highly nitrated aromatic compound recognized for its explosive properties and biological interactions.

Antimicrobial Properties

Research indicates that both components of the hybrid compound exhibit antimicrobial activities. For instance:

- 4-Methoxypyridine has been studied for its potential to inhibit bacterial growth and its interactions with biomolecules.

- 2,4,6-Trinitrophenol has shown effectiveness against certain pathogens, suggesting that the combination may enhance these effects.

Anticancer Activity

The anticancer potential of nitroaromatic compounds is well-documented. Studies have indicated:

- The ability of 2,4,6-trinitrophenol to induce apoptosis in cancer cells through oxidative stress mechanisms .

- 4-Methoxypyridine may contribute to this activity by modulating cellular pathways involved in cancer progression.

The biological activity of 4-methoxypyridine; 2,4,6-trinitrophenol can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro groups in trinitrophenol can generate ROS upon reduction, leading to cellular damage and apoptosis in target cells.

- Protein Interaction : The methoxy group in pyridine can form hydrogen bonds with amino acids in proteins, potentially altering their function and activity .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro-substituted pyridines against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with both methoxy and nitro groups exhibited significant inhibition zones compared to controls.

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 0 |

| 4-Methoxypyridine | 12 |

| 2,4,6-Trinitrophenol | 15 |

| 4-Methoxypyridine; Trinitrophenol | 20 |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human cancer cell lines demonstrated that the hybrid compound induced apoptosis more effectively than its individual components. Flow cytometry analysis revealed increased annexin V binding in treated cells .

| Treatment | % Apoptosis |

|---|---|

| Control | 5 |

| 4-Methoxypyridine | 15 |

| 2,4,6-Trinitrophenol | 20 |

| 4-Methoxypyridine; Trinitrophenol | 35 |

Q & A

Q. Table 1: Incompatible Substances with TNP

| Category | Examples | Risk |

|---|---|---|

| Metals | Cu, Fe, Zn | Forms explosive picrates |

| Oxidizers | ClO₃⁻, MnO₄⁻ | Violent reactions |

| Reducers | Li, Na, AlH₃ | Exothermic decomposition |

Basic: How is 2,4,6-trinitrophenol synthesized for research applications?

Methodological Answer:

TNP is synthesized via stepwise nitration of phenol derivatives :

Initial Nitration : Sulfonate phenol to form phenolsulfonic acid.

Secondary Nitration : Treat with concentrated HNO₃/H₂SO₄ at 100°C to introduce nitro groups.

Crystallization : Cool the mixture to precipitate TNP crystals, followed by vacuum filtration and repeated washing with cold water .

Key Control Parameters : Maintain temperatures <100°C during nitration to avoid decomposition. Use excess distilled water for storage to prevent drying .

Basic: What synthetic routes are used for 4-methoxypyridine derivatives?

Methodological Answer:

Common methods include:

- Substitution Reactions : React 4-chloropyridine with methoxide ions (NaOCH₃) in anhydrous DMF at 80°C to replace chlorine with methoxy groups .

- Oxidation : Convert 4-methylpyridine to 4-methoxypyridine using hydrogen peroxide or peracids under controlled pH (e.g., acetic acid buffer) .

Optimization Tip : Monitor reaction progress via TLC or HPLC to minimize byproducts like N-oxides.

Advanced: How can researchers resolve contradictory data on TNP’s reactivity in different solvents?

Methodological Answer:

Contradictions often arise from solvent polarity and protonation effects:

- Spectroscopic Analysis : Use UV-Vis and NMR to track nitro group interactions. For example, in polar aprotic solvents (DMSO), TNP’s phenolic proton is stabilized, reducing acidity compared to aqueous solutions .

- Controlled Experiments : Compare reaction rates in inert (N₂) vs. ambient conditions. TNP’s reactivity with amines varies under oxygen due to competing oxidation pathways .

- Computational Modeling : Apply DFT calculations to predict solvent-dependent resonance stabilization of the phenoxide ion .

Advanced: How do electron-donating/withdrawing groups on pyridine rings influence stability in coordination complexes?

Methodological Answer:

- 4-Methoxypyridine : The methoxy group donates electrons via resonance, enhancing ligand basicity. This stabilizes metal complexes (e.g., Co(II) thiocyanate) but may reduce redox activity .

- Nitro Groups (TNP) : Electron withdrawal via –NO₂ increases acidity (pKa ~0.3 vs. phenol’s ~9.9) and stabilizes charge-separated intermediates in nucleophilic aromatic substitution .

Experimental Validation : Compare stability constants (log K) of metal complexes using potentiometric titrations. For example, 4-methoxypyridine forms stronger complexes with transition metals than unsubstituted pyridine .

Advanced: What analytical methods are recommended for detecting trace TNP in environmental samples?

Methodological Answer:

- Fluorescence Quenching : Use riboflavin as a probe. At pH 6.2 (phosphate buffer), TNP quenches riboflavin fluorescence linearly (2.5–1000 μM; LOD 0.55 μM). Validate with spike-recovery tests (98.2–103.5%) .

- HPLC-MS : Employ C18 columns with ESI-MS in negative ion mode. Optimize mobile phase (acetonitrile/0.1% formic acid) for separation from nitroaromatic interferents .

- Field Detection : Peptide-based sensors (e.g., tripeptide hydrogels) enable colorimetric TNP detection at <1 ppm via π-π stacking interactions .

Advanced: How can researchers mitigate risks when studying TNP’s biological interactions (e.g., with antibodies or cells)?

Methodological Answer:

- Low Concentrations : Use TNP-conjugated proteins (e.g., TNP-BSA) at ≤10 μM to avoid cytotoxicity. High concentrations (>50 μM) trigger apoptosis in cell lines .

- Inert Atmospheres : Conduct experiments under argon to prevent oxidative side reactions.

- Alternative Probes : Replace TNP with less hazardous haptens (e.g., dinitrophenol) for preliminary studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.